molecular formula C20H18O7 B1649322 Glycyrrhiza flavonol A CAS No. 197304-01-1

Glycyrrhiza flavonol A

Cat. No. B1649322
M. Wt: 370.4 g/mol
InChI Key: UFWHTSBKDGUFOX-UHFFFAOYSA-N
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Description

Glycyrrhiza flavonol A is a flavonoid compound extracted from the roots of Glycyrrhiza uralensis Fisch. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.

Scientific Research Applications

Protective Effect on Cognitive Function

  • Study 1: Glycyrrhiza glabra flavonoids have been studied for their protective effect against cognition deficits in mice, specifically addressing phenytoin-induced deficits in pentylenetetrazol-kindled mice. The study highlights the potential of these flavonoids in reducing seizure severity and improving cognitive functions (Singh, Singh, & Goel, 2015).

Anti-inflammatory Properties

  • Study 2: The anti-inflammatory effects of liquiritigenin, a flavonoid from Glycyrrhizae radix, have been researched. This study focused on its effects on inducible nitric oxide synthase (iNOS) and proinflammatory cytokines in cells, indicating potential benefits in inflammation-related conditions (Kim et al., 2008).

Anti-cancer Potential

  • Study 3: An experimental study demonstrated the effect of Glycyrrhiza flavonoids on gastric cancer in vivo, suggesting their potential in anti-cancer treatments (Zhang, 2010).

Spectrum-Effect Relationships

  • Study 4: A study on Glycyrrhiza uralensis Fisch. examined the relationships between the pharmacological activities of flavonoids and their spectrum, which is crucial for evaluating licorice quality and its efficacy in traditional Chinese medicine (Li et al., 2020).

Inhibitory Effects on Asthma

  • Study 5: Research on Glycyrrhiza uralensis flavonoids revealed their inhibitory effects on memory Th2 responses, both in vitro and in vivo, which are associated with allergic asthma, indicating their potential use in treating this condition (Yang et al., 2013).

Anti-tumor and Immunomodulatory Effects

  • Study 6: Glycyrrhiza flavonoids have been shown to exhibit anti-tumor effects and influence immune cell proliferation and differentiation in tumor-bearing mice, suggesting their potential in cancer treatment and immunomodulation (Chen, 2007).

GABAA Receptors Potentiation

  • Study 7: A study explored the effect of glabridin, a flavonoid compound from Glycyrrhiza glabra, on GABAA receptors, indicating its potential use in treating conditions like insomnia and anxiety (Hoffmann et al., 2016).

Gut Health

  • Study 8: Flavonoid-rich extract of Glycyrrhiza glabra was evaluated for its compatibility with probiotic strains and digestive enzymes, highlighting its potential benefits in promoting gut health (Asha et al., 2017).

properties

IUPAC Name

3,5,7-trihydroxy-2-(3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-20(2)15(23)6-10-5-9(3-4-13(10)27-20)19-18(25)17(24)16-12(22)7-11(21)8-14(16)26-19/h3-5,7-8,15,21-23,25H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWHTSBKDGUFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C=CC(=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133444
Record name 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyrrhizaflavonol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035527
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycyrrhiza flavonol A

CAS RN

197304-01-1
Record name 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197304-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycyrrhizaflavonol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035527
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 °C
Record name Glycyrrhizaflavonol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035527
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyrrhiza flavonol A
Reactant of Route 2
Glycyrrhiza flavonol A
Reactant of Route 3
Glycyrrhiza flavonol A
Reactant of Route 4
Glycyrrhiza flavonol A
Reactant of Route 5
Glycyrrhiza flavonol A
Reactant of Route 6
Glycyrrhiza flavonol A

Citations

For This Compound
93
Citations
T Hatano, M Takagi, H Ito, T Yoshida - Chemical and pharmaceutical …, 1997 - jstage.jst.go.jp
… Structures 2—7 were assigned for the new compounds, designated as tetrahydroxymethoxychalcone, isolicopyranoeoumarin, glycyrrhiza-flavonol A, and glycyrrhiza—isoflavones A, B …
Number of citations: 86 www.jstage.jst.go.jp
T Hatano, C Eerdunbayaer, T Kuroda… - … activities and action …, 2017 - books.google.com
The findings from our studies on licorice phenolics are summarized here. The following types of flavonoids, ie, flavones, flavonols, flavanones, chalcones, isoflavones, isoflavanones, …
Number of citations: 9 books.google.com
M Yang, Y Jin, Y Li-Ping - Traditional Medicine Research, 2018 - scienceopen.com
… reported 23 kinds of ingredients and the structure of flavonols, of which there were five articles on licoflavonol and isoquercitrin, 4 articles on rutin, 3 articles on glycyrrhiza-flavonol A …
Number of citations: 10 www.scienceopen.com
Y Li, F Chu, P Li, N Johnson, T Li, Y Wang, R An… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Since the occurrence of coronavirus disease 2019 (COVID-19) in Wuhan, China in December 2019, COVID-19 has been quickly spreading out to …
Number of citations: 57 www.sciencedirect.com
S Saravanamuttu, D Sudarsanam - Int J Pharm Sci Res, 2012 - academia.edu
Diabetes mellitus is a lifestyle disorder that is rapidly becoming a major threat to populations all over the globe. Over the past 30 years, the status of diabetes has changed from being …
Number of citations: 49 www.academia.edu
M Wei, H Li, Q Li, Y Qiao, Q Ma, R Xie… - BioMed Research …, 2020 - downloads.hindawi.com
Background. Gegen Qinlian (GGQL) decoction is a common Chinese herbal compound for the treatment of ulcerative colitis (UC). In this study, we aimed to identify its molecular target …
Number of citations: 54 downloads.hindawi.com
LTH Nguyen - Cosmetics, 2022 - mdpi.com
… Broussoflavonol F/H/I/K, glycyrrhiza flavonol A, papyriflavonol A, and isolicofavonol showed inhibitory effects against human lung, liver, and breast cancer cells [40,46]. Similarly, …
Number of citations: 2 www.mdpi.com
S Qin, LY Zhang, HB Zhang, SM Shi… - Translational Cancer …, 2022 - ncbi.nlm.nih.gov
Background Cutaneous squamous cell carcinoma (cSCC), a kind of skin cancer with high rates of morbidity and mortality, occurs frequently in the clinic. Although early surgical …
Number of citations: 4 www.ncbi.nlm.nih.gov
X Li, C Zhang, Z Tan, J Yuan - Evidence-Based Complementary and …, 2021 - hindawi.com
Gegenqinlian decoction (GD) has been extensively used for the treatment of diarrhea with intestinal dampness-heat syndrome (IDHS) with a satisfying therapeutic effect. The purpose of …
Number of citations: 7 www.hindawi.com
F Zhang, K Ganesan, Y Li, J Chen - International Journal of Molecular …, 2022 - mdpi.com
… Glycyrrhiza flavonol A, 8-C-alpha-L-arabinosylluteolin, isolicoflavonol, isorhamnetin, jaranol, kaempferol, luteolin, and quercetin probably suppress UV-induced skin tumorigenesis. 8-C-…
Number of citations: 8 www.mdpi.com

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